![molecular formula C53H40N2O2 B1493593 [16-[hydroxy(diphenyl)methyl]-13-pyridin-4-yl-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]-diphenylmethanol](/img/structure/B1493593.png)
[16-[hydroxy(diphenyl)methyl]-13-pyridin-4-yl-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]-diphenylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepine-2,6-diyl]bis(diphenylmethanol) is a complex organic compound with a unique structure that includes pyridine and dinaphthoazepine moieties. This compound is known for its high catalytic activity and enantioselectivity in various chemical reactions, making it a valuable substance in the field of asymmetric synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepine-2,6-diyl]bis(diphenylmethanol) involves multiple steps, starting from the appropriate pyridine and naphthalene derivatives. The key steps include:
Formation of the dinaphthoazepine core: This is typically achieved through a cyclization reaction involving naphthalene derivatives under specific conditions.
Introduction of the pyridine moiety: This step involves the coupling of the pyridine derivative to the dinaphthoazepine core.
Addition of diphenylmethanol groups: This final step involves the addition of diphenylmethanol groups to the azepine core, often using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepine-2,6-diyl]bis(diphenylmethanol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine and diphenylmethanol groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepine-2,6-diyl]bis(diphenylmethanol) has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of (S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepine-2,6-diyl]bis(diphenylmethanol) involves its interaction with specific molecular targets and pathways. The compound acts as a chiral nucleophilic catalyst, facilitating the formation of enantioselective products through the stabilization of transition states and intermediates. The pyridine and dinaphthoazepine moieties play crucial roles in binding to substrates and promoting the desired chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepine-2,6-diyl]bis[bis(4-tert-butylphenyl)methanol]
- 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile
- 1,1,2,2-tetra(pyridin-4-yl)ethene
Uniqueness
What sets (S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepine-2,6-diyl]bis(diphenylmethanol) apart from similar compounds is its exceptional catalytic activity and enantioselectivity. The presence of both pyridine and dinaphthoazepine moieties provides a unique structural framework that enhances its ability to stabilize transition states and intermediates, making it a highly effective catalyst in asymmetric synthesis .
Propriétés
Formule moléculaire |
C53H40N2O2 |
|---|---|
Poids moléculaire |
736.9 g/mol |
Nom IUPAC |
[16-[hydroxy(diphenyl)methyl]-13-pyridin-4-yl-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]-diphenylmethanol |
InChI |
InChI=1S/C53H40N2O2/c56-52(39-19-5-1-6-20-39,40-21-7-2-8-22-40)48-33-37-17-13-15-27-44(37)50-46(48)35-55(43-29-31-54-32-30-43)36-47-49(34-38-18-14-16-28-45(38)51(47)50)53(57,41-23-9-3-10-24-41)42-25-11-4-12-26-42/h1-34,56-57H,35-36H2 |
Clé InChI |
MKYBHIRPEBDXBX-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C3=CC=CC=C3C=C2C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C6=C(CN1C7=CC=NC=C7)C(=CC8=CC=CC=C86)C(C9=CC=CC=C9)(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


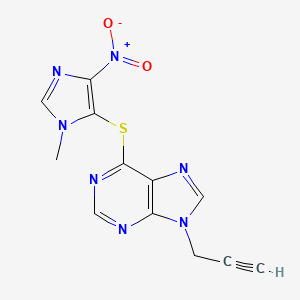
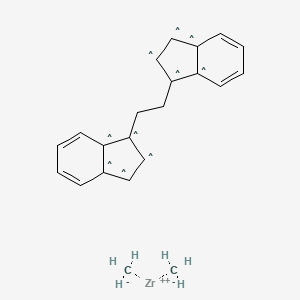
![hydroxy-[(8-hydroxy-3,4-dihydro-2H-chromen-3-yl)oxy]-oxoazanium](/img/structure/B1493546.png)

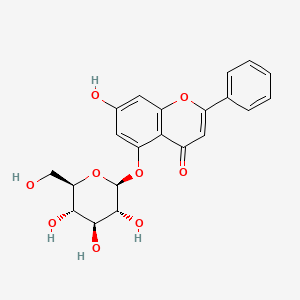
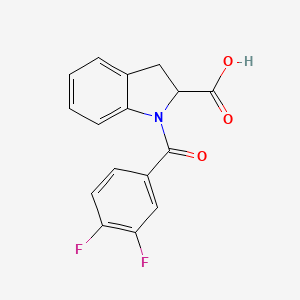
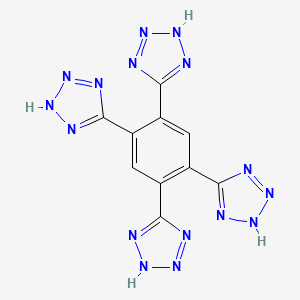

![Disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate](/img/structure/B1493569.png)
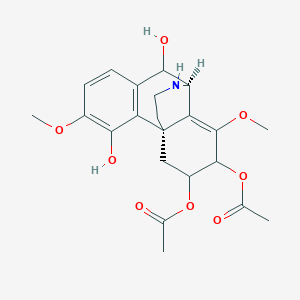
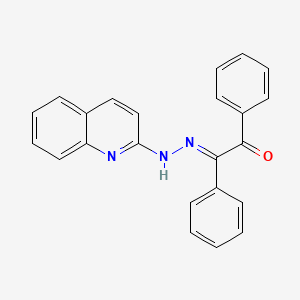
![4-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid](/img/structure/B1493591.png)
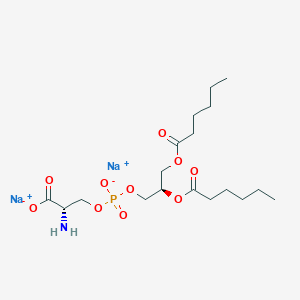
![1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493600.png)
